

Technical Support Center: AUR1545 In Vivo Solubility & Formulation

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Compound of Interest

Compound Name: AUR1545

Cat. No.: B15606614

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This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of **AUR1545** for in vivo experiments. The following information is curated to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is **AUR1545** and why is its solubility a concern for in vivo studies?

A1: **AUR1545** is a potent and selective degrader of the histone acetyltransferases KAT2A and KAT2B, being investigated for its anti-cancer properties in models of Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[1][2] Like many small molecule inhibitors developed in drug discovery, **AUR1545** has poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in vivo.[3][4] Overcoming this solubility challenge is critical for achieving adequate drug exposure in animal models to evaluate its pharmacological effects.

Q2: What are the known solubility properties of **AUR1545**?

A2: **AUR1545** is readily soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL.[1] However, it is considered insoluble in water and ethanol.[3] This high solubility in an organic solvent and poor solubility in aqueous solutions necessitates the use of specific formulation vehicles for in vivo administration.

Q3: Are there any ready-to-use formulation protocols for in vivo experiments with **AUR1545**?

A3: Yes, several vehicle formulations have been established to achieve a clear solution of **AUR1545** at a concentration of at least 5 mg/mL.^[1] These formulations utilize common co-solvents, surfactants, and complexing agents to enhance solubility. Detailed protocols are provided in the "Experimental Protocols" section below.

Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like **AUR1545** for in vivo research?

A4: Several formulation strategies are commonly used to enhance the bioavailability of poorly soluble drugs:

- Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) can increase the solubility of a hydrophobic compound.^{[5][6]}
- Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.^[5] Tween-80 is a common example.
- Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.^{[5][7]} Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) is a frequently used derivative.
- Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils can improve absorption.^{[5][7]}
- Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.^{[8][9][10]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation observed during formulation preparation.	The solubility limit of AUR1545 in the chosen vehicle has been exceeded.	Gentle heating and/or sonication can be used to aid dissolution. ^[1] If precipitation persists, consider preparing a more dilute stock solution or re-evaluating the vehicle composition.
Phase separation occurs after adding all solvent components.	The components of the vehicle are not fully miscible at the given ratios.	Ensure thorough mixing after the addition of each solvent. Prepare the formulation by adding each solvent one by one as described in the protocols. ^[1]
The final formulation is cloudy or contains visible particles.	Incomplete dissolution of AUR1545.	Use fresh, anhydrous DMSO for preparing the initial stock solution, as hygroscopic DMSO can negatively impact solubility. ^{[1][3]} Ensure the stock solution is completely clear before proceeding. Utilize sonication to aid in the dissolution process.
Precipitation is observed at the injection site in the animal.	The formulation is not stable in the physiological environment, leading to drug crashing out of solution upon injection.	This can be a complex issue. Consider using a formulation with a higher concentration of solubilizing agents or switching to a different formulation strategy (e.g., from a co-solvent system to a cyclodextrin-based one). A slower rate of injection may also help.
Inconsistent or low drug exposure in pharmacokinetic	Poor bioavailability due to solubility issues or rapid	While AUR1545 has improved in vivo properties over its

(PK) studies.

metabolism/clearance.

predecessor, formulation plays a key role.^[4] Ensure the formulation is prepared correctly and is clear before administration. If using the SBE- β -CD formulation for long-term studies (over half a month), it should be used with caution.^[1] You may need to explore different administration routes or the formulation strategies mentioned in the FAQs.

Quantitative Data Summary

The following table summarizes the established formulation protocols for achieving a soluble concentration of **AUR1545** for in vivo use.

Formulation Component	Protocol 1	Protocol 2	Protocol 3
DMSO	10%	10%	10%
PEG300	40%	-	-
Tween-80	5%	-	-
Saline	45%	-	-
20% SBE- β -CD in Saline	-	90%	-
Corn Oil	-	-	90%
Achieved Solubility	≥ 5 mg/mL (6.03 mM)	≥ 5 mg/mL (6.03 mM)	≥ 5 mg/mL (6.03 mM)
Appearance	Clear Solution	Clear Solution	Clear Solution

Data sourced from MedchemExpress.^[1]

Experimental Protocols

Protocol 1: Co-solvent Formulation (PEG300/Tween-80)

- Prepare Stock Solution: Weigh the required amount of **AUR1545** and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved, using sonication if necessary.
- Vehicle Preparation: In a sterile tube, add the required volumes of each solvent in the following order, ensuring complete mixing after each addition: a. 10% of the final volume with your **AUR1545** DMSO stock solution. b. 40% of the final volume with PEG300. c. 5% of the final volume with Tween-80. d. 45% of the final volume with saline.
- Final Formulation: Vortex the mixture until a clear, homogenous solution is obtained.

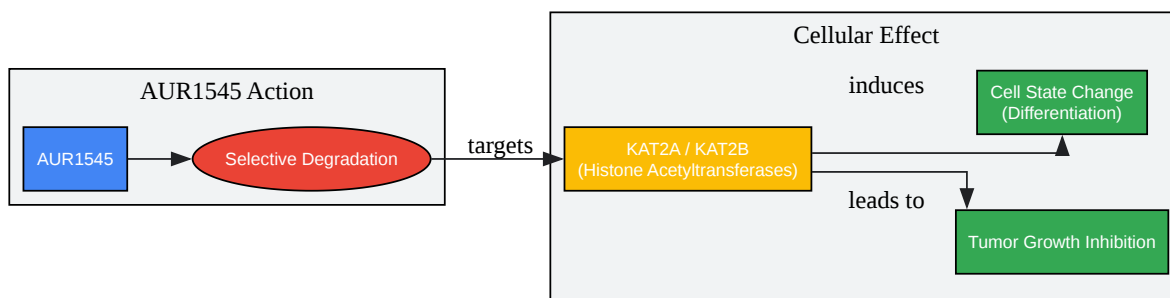
Protocol 2: Cyclodextrin-based Formulation (SBE- β -CD)

- Prepare Stock Solution: Dissolve **AUR1545** in fresh, anhydrous DMSO to a concentration of 50 mg/mL.
- Vehicle Preparation: a. Prepare a 20% (w/v) solution of SBE- β -CD in saline. b. For the final formulation, add 10% of the final volume of the **AUR1545** DMSO stock solution to 90% of the final volume of the 20% SBE- β -CD in saline solution.
- Final Formulation: Mix thoroughly until the solution is clear. Note: For continuous dosing periods exceeding half a month, this protocol should be chosen carefully.[\[1\]](#)

Protocol 3: Oil-based Formulation

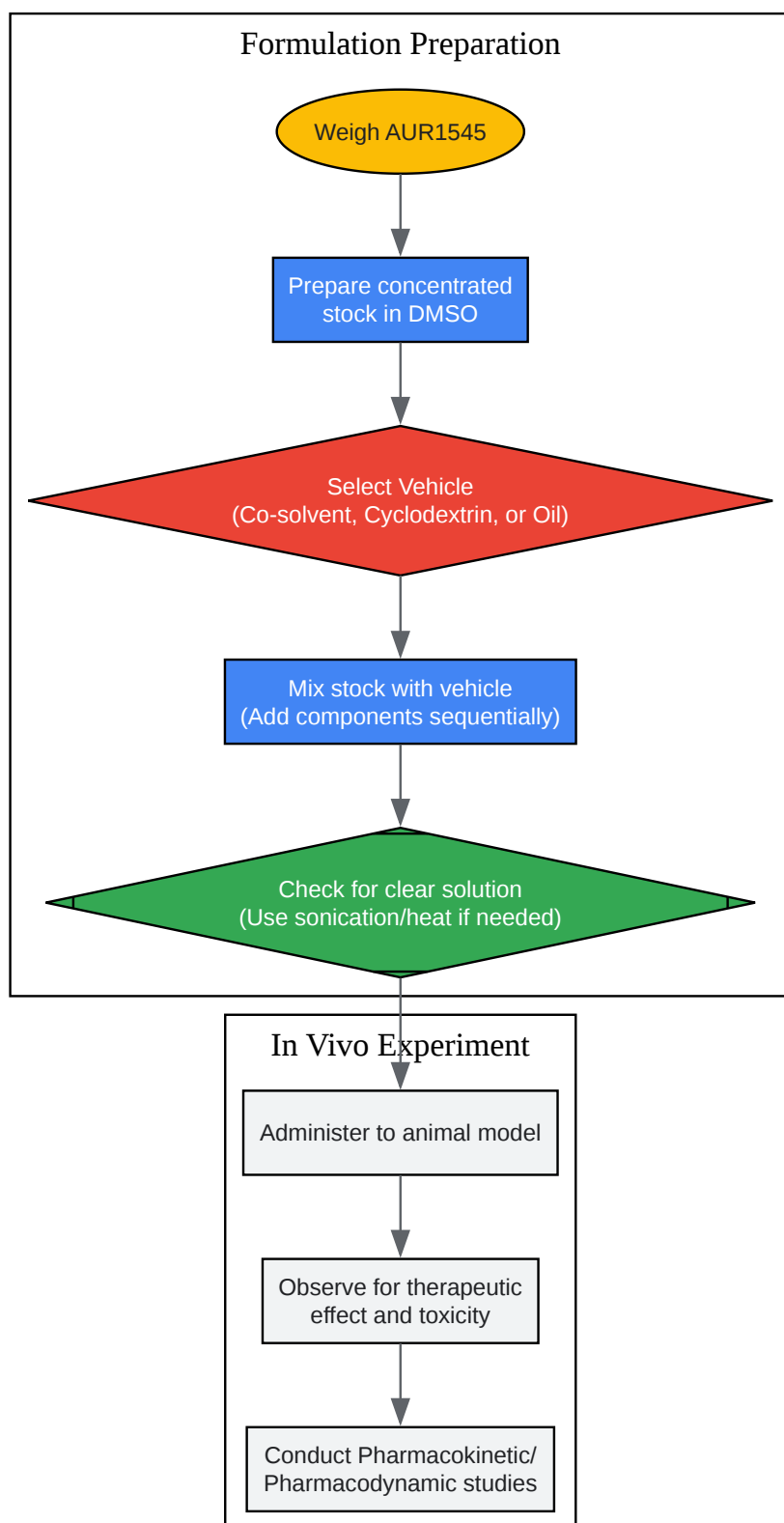
- Prepare Stock Solution: Prepare a 50 mg/mL stock solution of **AUR1545** in DMSO.
- Vehicle Preparation: In a sterile tube, add 10% of the final volume of the **AUR1545** DMSO stock solution to 90% of the final volume of corn oil.
- Final Formulation: Mix evenly to achieve a clear solution.

Visualizations



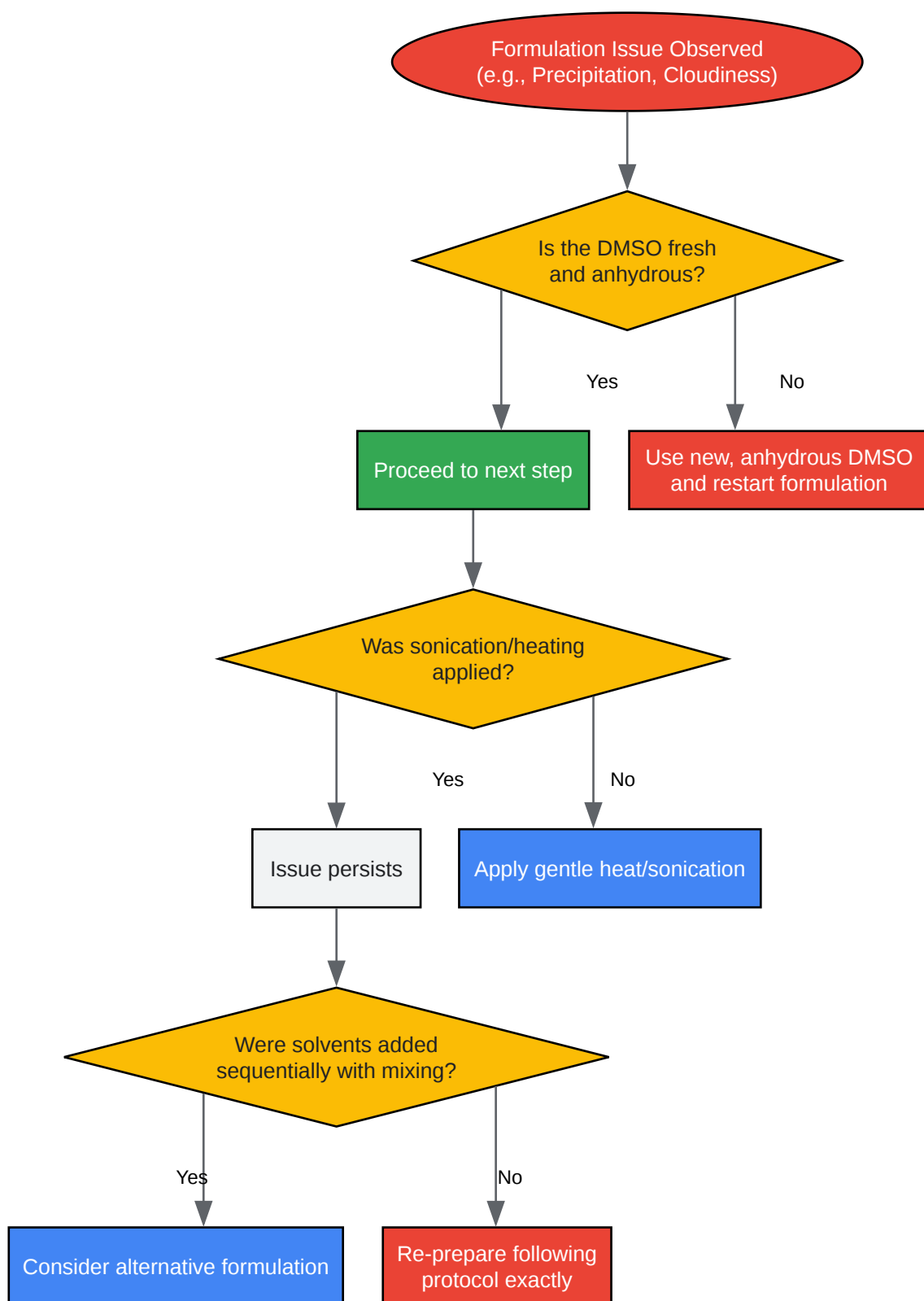
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Caption: Mechanism of action for **AUR1545**.



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Caption: Workflow for **AUR1545** in vivo formulation.



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Caption: Troubleshooting logic for formulation issues.

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